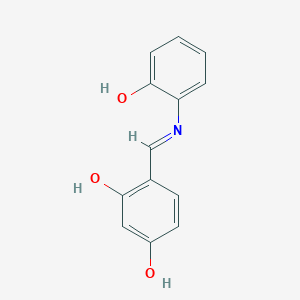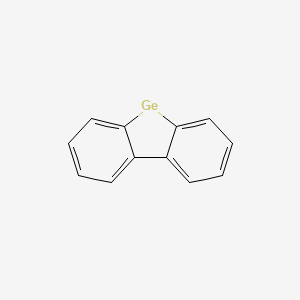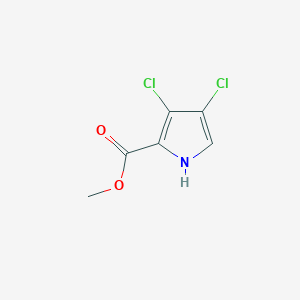
1-Ethenyl-1-Methyl-Silanediol 1,1-Diacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Vinylmethyldiacetoxysilane, with the chemical formula C7H12O4Si and CAS registry number 2944-70-9, is a colorless liquid known for its applications in various chemical processes. It is characterized by its vinyl and acetoxy functional groups, making it a versatile compound in the field of organosilicon chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Vinylmethyldiacetoxysilane can be synthesized through several methods. One common synthetic route involves the reaction of dichloromethylvinylsilane with acetic anhydride in the presence of triethanolamine. The reaction conditions typically include a temperature range of 50-60°C and a reaction time of 3-4 hours .
Industrial Production Methods: In industrial settings, the production of vinylmethyldiacetoxysilane often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation to remove any impurities and ensure the final product meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions: Vinylmethyldiacetoxysilane undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form silanols and acetic acid.
Condensation: Forms siloxane bonds through the elimination of acetic acid.
Electrophilic Substitution: The vinyl group can participate in electrophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in the presence of water or moisture.
Condensation: Often catalyzed by acids or bases.
Electrophilic Substitution: Requires electrophiles such as halogens or acids.
Major Products Formed:
Hydrolysis: Produces silanols and acetic acid.
Condensation: Forms siloxane polymers.
Electrophilic Substitution: Results in substituted vinylsilane derivatives.
Applications De Recherche Scientifique
Vinylmethyldiacetoxysilane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various organosilicon compounds and polymers.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems and medical coatings.
Industry: Utilized in the production of adhesives, sealants, and coatings due to its ability to form strong bonds with various substrates .
Mécanisme D'action
The mechanism by which vinylmethyldiacetoxysilane exerts its effects involves the formation of siloxane bonds through hydrolysis and condensation reactions. The vinyl group allows for further functionalization, enabling the compound to interact with various molecular targets and pathways. These interactions can lead to the formation of stable, cross-linked networks that enhance the properties of the final product .
Comparaison Avec Des Composés Similaires
Vinylmethyldichlorosilane: Similar in structure but contains chlorine atoms instead of acetoxy groups.
Vinyltrimethoxysilane: Contains methoxy groups instead of acetoxy groups.
Vinyltriethoxysilane: Contains ethoxy groups instead of acetoxy groups.
Uniqueness: Vinylmethyldiacetoxysilane is unique due to its acetoxy functional groups, which provide distinct reactivity and stability compared to its analogs. This makes it particularly useful in applications where controlled hydrolysis and condensation are required .
Propriétés
Formule moléculaire |
C7H11O4Si |
|---|---|
Poids moléculaire |
187.24 g/mol |
InChI |
InChI=1S/C7H11O4Si/c1-4-5-12(10-6(2)8)11-7(3)9/h4H,1,5H2,2-3H3 |
Clé InChI |
YLNVAIQCEFKMTA-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O[Si](CC=C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[S(R)]-N-[(1R)-1-[2-(Dicyclohexylphosphino)phenyl]-2,2-dimethylpropyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14759384.png)








